molecular formula C16H12FN5O3 B2946842 N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396886-72-8

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2946842
CAS RN: 1396886-72-8
M. Wt: 341.302
InChI Key: SSMYPYOLDIQVHI-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as FPA-124, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose tolerance, making it a potential target for the treatment of type 2 diabetes.

Mechanism of Action

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide works by inhibiting the activity of PTP1B, which is an enzyme that dephosphorylates insulin receptor substrate-1 (IRS-1), a key protein in the insulin signaling pathway. Inhibition of PTP1B leads to increased phosphorylation of IRS-1, which in turn enhances insulin signaling and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. It has also been shown to increase glucose uptake in skeletal muscle and adipose tissue. These effects are likely due to the inhibition of PTP1B and the subsequent enhancement of insulin signaling.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is that it is a small molecule inhibitor, which makes it easier to administer and study in preclinical models. However, one limitation is that it is not specific to PTP1B and can inhibit other phosphatases at higher concentrations. This could potentially lead to off-target effects and limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of type 2 diabetes. This could involve preclinical studies in larger animal models and eventually human clinical trials. Another direction is to explore its potential as a tool compound for studying the role of PTP1B in insulin signaling and glucose homeostasis. This could involve the development of more specific PTP1B inhibitors or the use of genetic models to study the effects of PTP1B inhibition. Overall, this compound has shown promising results in preclinical studies and warrants further investigation as a potential therapeutic agent for the treatment of type 2 diabetes.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves a multi-step process starting with commercially available starting materials. The first step involves the synthesis of 2-(2-fluorobenzyl)oxazole-4-carboxylic acid, which is then coupled with pyrazine-2-carboxylic acid to form the pyrazine-2-carboxamido derivative. The final step involves the amidation of the carboxylic acid with the amine to form the desired product.

Scientific Research Applications

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been extensively studied in preclinical models of type 2 diabetes and has shown promising results. In a mouse model of diet-induced obesity, this compound was shown to improve glucose tolerance and insulin sensitivity. In another study, this compound was shown to improve glucose homeostasis in a rat model of type 2 diabetes. These preclinical studies suggest that this compound has potential as a therapeutic agent for the treatment of type 2 diabetes.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c17-11-4-2-1-3-10(11)7-20-14(23)13-9-25-16(21-13)22-15(24)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMYPYOLDIQVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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